(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone
Description
(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone: is a complex organic compound featuring a cyclopenta[c]pyridazinyl moiety linked to a piperazine ring, which is further connected to a methanone group substituted with a 2-(methylsulfonyl)phenyl group. This compound belongs to a class of molecules known for their potential biological and pharmaceutical applications.
Properties
IUPAC Name |
[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-(2-methylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-27(25,26)17-8-3-2-6-15(17)19(24)23-11-9-22(10-12-23)18-13-14-5-4-7-16(14)20-21-18/h2-3,6,8,13H,4-5,7,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHBFNVCBVOSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the cyclopenta[c]pyridazinyl core. This can be achieved through cyclization reactions involving appropriate precursors such as pyridazines and cyclopentadienes. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the 2-(methylsulfonyl)phenyl group via a coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as flow chemistry and continuous processing might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methylsulfonyl group can be further oxidized under specific conditions.
Reduction: : The piperazine ring can be reduced to form different derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a catalyst.
Major Products Formed
Oxidation: : Formation of sulfone derivatives.
Reduction: : Formation of piperazine derivatives with reduced nitrogen atoms.
Substitution: : Formation of various substituted piperazine and phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets such as enzymes and receptors, which could lead to modulation of various biological pathways. Research indicates that derivatives of this compound may exhibit anti-cancer properties, making them candidates for further development in oncology treatments .
Mechanisms of Action
The mechanism by which this compound exerts its effects is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. This interaction may influence cell signaling pathways, potentially leading to apoptosis in cancer cells or modulation of neurotransmitter systems in neurological applications .
Materials Science
Novel Material Development
Due to its complex structure, (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone can serve as a building block for the synthesis of new materials with tailored properties. Its unique chemical characteristics make it suitable for applications in polymer chemistry and nanotechnology, where it can be utilized to create materials with specific mechanical or thermal properties .
Biological Research
Biological Probes
In biological research, this compound can be employed as a probe to study various biological processes. Its ability to interact with specific proteins or nucleic acids allows researchers to investigate cellular mechanisms and disease pathways. For instance, studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer progression .
Cell-Based Assays
Preliminary studies using cell-based assays have demonstrated the compound's potential anti-proliferative effects against various cancer cell lines, including breast and lung cancer cells. These findings suggest that further investigation into its pharmacological properties could yield valuable insights into new cancer therapies .
Industrial Applications
Synthesis of Complex Molecules
The compound may also find applications in industrial chemistry as a precursor for the synthesis of more complex molecules. Its functional groups allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent; anti-cancer properties |
| Materials Science | Building block for novel materials; applications in polymer chemistry |
| Biological Research | Biological probes; anti-proliferative effects on cancer cell lines |
| Industrial Applications | Precursor for complex molecule synthesis; versatile in organic reactions |
Case Studies
- Anti-Cancer Activity : A study evaluated the anti-proliferative effects of structurally related compounds on breast cancer cell lines using MTT assays. Results indicated significant inhibition of cell growth, suggesting potential therapeutic applications for similar compounds .
- Biological Mechanism Investigation : Research focused on the interaction of cyclopenta derivatives with specific protein targets revealed insights into their mechanism of action, highlighting their role in modulating apoptotic pathways .
- Material Properties Enhancement : Investigations into the use of this compound in developing new polymeric materials showed improved thermal stability and mechanical strength compared to traditional materials, indicating its potential utility in advanced material science applications .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it may involve binding to receptors or enzymes, leading to downstream effects such as inhibition or activation of certain pathways.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
Pyrrolopyrazine derivatives: : These compounds share the pyridazinyl core but differ in their substituents and overall structure.
Indole derivatives: : These compounds contain an indole ring system and exhibit various biological activities.
Biological Activity
The compound (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 418.457 g/mol. The structure includes a piperazine ring and a cyclopentapyridazine moiety, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyridazine derivatives can inhibit cell proliferation in various cancer cell lines, including pancreatic and gastric cancers. The mechanism often involves the induction of apoptosis through caspase activation pathways .
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyridazine Derivative | Patu8988 (Pancreatic) | 10 | Induces apoptosis via caspase activation |
| Pyridazine Derivative | SGC7901 (Gastric) | 15 | Inhibits cell proliferation |
| Pyridazine Derivative | SMMC7721 (Hepatic) | 12 | Promotes apoptosis |
Antimicrobial Activity
Pyridazine compounds have also been noted for their antimicrobial properties. For example, certain derivatives have shown effectiveness against pathogens such as Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentrations (MIC) reported as low as 0.21 µM . This suggests that the compound may be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory potential of pyridazine derivatives has been highlighted in various studies. Compounds containing the pyridazine structure have been reported to inhibit inflammatory pathways, making them suitable for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of the target compound:
- Study on Anticancer Activity : A study evaluated the effects of various pyridazine derivatives on human cancer cell lines using MTT assays and flow cytometry. Results indicated that these compounds significantly inhibited cell growth and induced apoptosis in cancer cells .
- Antimicrobial Screening : Another research focused on synthesizing thiazolopyridine derivatives, which demonstrated strong antibacterial activity against multiple strains. The binding interactions were analyzed through molecular docking studies, revealing key interactions with bacterial enzymes .
- Inflammation Models : In vivo models assessing the anti-inflammatory effects showed that specific pyridazine derivatives reduced inflammation markers significantly compared to control groups, suggesting their therapeutic potential in inflammatory conditions .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction efficiency be optimized?
Methodological Answer: The compound’s synthesis can be approached via multi-step reactions involving cyclocondensation, nucleophilic substitution, and ketone coupling. For example:
- Step 1: Prepare the cyclopenta[c]pyridazine core via [4+2] cycloaddition of dienophiles with cyclopentadiene derivatives under reflux conditions (e.g., toluene, 110°C, 12 hours) .
- Step 2: Introduce the piperazine moiety using nucleophilic aromatic substitution (SNAr) with 1-(2-(methylsulfonyl)phenyl)methanone. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–100°C) to enhance yield .
- Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .
Key Variables to Monitor:
- Reaction time and temperature for cyclocondensation to avoid side products like over-oxidized pyridazines.
- Stoichiometry of piperazine derivatives to prevent unreacted starting material.
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions. For instance, the methylsulfonyl group’s protons resonate at δ 3.0–3.5 ppm, while piperazine protons appear as multiplets between δ 2.5–3.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H] = 441.18) with <2 ppm error .
- HPLC-PDA: Assess purity (>95%) using a reverse-phase column and UV detection at 254 nm. Adjust mobile phase (e.g., 0.1% TFA in water/acetonitrile) to resolve polar impurities .
Common Pitfalls:
- Residual solvents (e.g., DMF) may interfere with NMR; lyophilize samples thoroughly.
- Oxidative degradation of the cyclopenta[c]pyridazine core requires inert atmosphere storage.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?
Methodological Answer:
- Core Modifications: Syntize analogs with substituents on the pyridazine (e.g., electron-withdrawing groups at C-3) or piperazine (e.g., bulky N-alkyl groups) to assess target binding .
- In Vitro Assays: Test inhibitory activity against kinases or GPCRs using fluorescence polarization or radioligand binding assays. For example, measure IC values in nM ranges and correlate with substituent electronic properties .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., PDE inhibitors). Validate with mutagenesis data .
Data Interpretation:
Q. What strategies resolve discrepancies in biological activity data across different experimental models?
Methodological Answer:
- Model-Specific Variables: Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) assays. For example, low permeability in cell models may explain reduced efficacy despite high enzyme affinity .
- Dosage Optimization: Conduct dose-response curves (0.1–100 µM) to identify non-linear effects. Use Hill slope analysis to detect cooperative binding .
- Metabolite Screening: Incubate the compound with liver microsomes (human/rat) to identify active/inactive metabolites via LC-MS/MS. Adjust assays to account for metabolic stability .
Case Example:
If activity is lost in vivo but retained in vitro, evaluate plasma protein binding (e.g., equilibrium dialysis) or CYP-mediated oxidation .
Q. How can researchers design in vitro models to study this compound’s mechanism of action?
Methodological Answer:
- Target Identification: Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins. Validate targets via Western blot or SPR .
- Pathway Analysis: Treat cell lines (e.g., HEK293 or cancer cells) with the compound and perform RNA-seq or phosphoproteomics to map signaling pathways (e.g., MAPK/ERK) .
- Control Experiments: Include inactive enantiomers or structural analogs to confirm specificity. Use CRISPR knockouts of suspected targets to establish causality .
Data Validation:
Q. What computational approaches are effective for predicting this compound’s ADMET properties?
Methodological Answer:
- Physicochemical Profiling: Calculate logP (e.g., XLogP3) and pKa (e.g., MarvinSketch) to predict solubility and membrane permeability. A logP >3 may indicate poor aqueous solubility .
- ADMET Prediction Tools: Use SwissADME or ADMETlab 2.0 to estimate bioavailability, CYP inhibition, and hERG liability. Cross-reference with in vitro CYP450 inhibition assays .
- Toxicophore Identification: Screen for structural alerts (e.g., Michael acceptors) using DEREK or Toxtree. Synthesize analogs to eliminate reactive groups .
Limitations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
